4-Chloro-3,3-difluoroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,3-difluoroindolin-2-one is a chemical compound with the molecular formula C8H4ClF2NO and a molecular weight of 203.57 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a chloro group at the 4th position and two fluoro groups at the 3rd position of the indolin-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3-difluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 4-chloro-3,3-difluoroaniline with an appropriate reagent to introduce the indolin-2-one moiety. For example, the reaction of 4-chloro-3,3-difluoroaniline with phosgene in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can produce oxo or amine derivatives, respectively .
Scientific Research Applications
4-Chloro-3,3-difluoroindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3,3-difluoroindolin-2-one: Similar structure with a chloro group at the 5th position instead of the 4th position.
4-Fluoro-1,3-dioxolan-2-one: Contains a fluoro group and an oxoindolin-2-one scaffold.
Uniqueness
4-Chloro-3,3-difluoroindolin-2-one is unique due to the specific positioning of the chloro and fluoro groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its potential as a bioactive molecule and its utility in various chemical reactions .
Properties
Molecular Formula |
C8H4ClF2NO |
---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
4-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-4-2-1-3-5-6(4)8(10,11)7(13)12-5/h1-3H,(H,12,13) |
InChI Key |
LMWYYKAWCOKDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(C(=O)N2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.